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Compound of Interest

Compound Name: 3-Amino-2-fluoropyridine

Cat. No.: B075623

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
versatile chemical intermediate, 3-Amino-2-fluoropyridine. The information presented herein
is intended to support research and development activities by providing essential data for
characterization, quality control, and reaction monitoring. This document details nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside
detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Amino-2-fluoropyridine. It is
important to note that while the IR and Mass Spectrometry data are based on typical values for
the constituent functional groups, the NMR data are predicted based on established substituent
effects on the pyridine ring, as specific experimental spectra were not publicly available at the
time of this compilation.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
JH,H)=45,15;
~7.7-7.9 ddd H-6
JH,F) =15
J(H,H) = 8.0, 4.5;
~69-7.1 ddd H-5
JH,F)=1.0
J(H,H) =8.0, 1.5;
~6.6-6.8 ddd H-4
J(H,F)=8.0
~3.8-4.2 brs -NH:2

Note: Chemical shifts and coupling constants are estimations and may vary depending on

experimental conditions.

. 13

Chemical Shift () Multiplicity (due to Coupling Constant .

ppm C-F coupling) (*JCF, 2JCF, etc.) Hz Assignment
~155 - 160 d JCF = 230-250 C-2

~138 - 142 d 4JCF=3-5 C-6

~130 - 135 d 2JCF = 15-20 C-3

~120 - 125 d 3JCF = 4-6 C-5
~115-120 d 2JCF=3-5 C-14

Note: Chemical shifts and coupling constants are estimations. The carbon attached to fluorine

(C-2) will exhibit a large one-bond coupling constant (:JCF).

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Vibrational Mode

3450 - 3300 Medium, Sharp (doublet) N as.ymmetric & symmetric
stretching

3100 - 3000 Medium to Weak Aromatic C-H stretching

1620 - 1580 Strong C=C and C=N ring stretching

1500 - 1400 Strong C=C ring stretching

1250 - 1150 Strong C-F stretching

850 - 750 Strong C-H out-of-plane bending

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment
112 High [M]* (Molecular lon)
85 Moderate [M - HCN]*

[M - Nz]* or [M - COJ*
84 Moderate

(rearrangement)
58 Moderate [CsHaN]*+

Note: The molecular weight of 3-Amino-2-fluoropyridine is 112.11 g/mol . The fragmentation
pattern is predicted based on common fragmentation pathways for aminopyridines.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra for structural elucidation.

Instrumentation:
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e 500 MHz NMR Spectrometer (or similar high-field instrument)
 5mm NMR tubes

Sample Preparation:

Accurately weigh 10-20 mg of 3-Amino-2-fluoropyridine.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

Filter the solution into a clean, dry 5 mm NMR tube.

IH NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence (zg30 or similar).
e Solvent: CDCIs

e Temperature: 298 K

o Spectral Width: 16 ppm

e Number of Scans: 16

o Relaxation Delay (d1): 5 seconds

e Acquisition Time: 2-3 seconds

13C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence (zgpg30 or similar).

Solvent: CDCIz

Temperature: 298 K

Spectral Width: 240 ppm
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e Number of Scans: 1024 or more, depending on sample concentration.

o Relaxation Delay (d1): 2 seconds

e Acquisition Time: 1-2 seconds

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

Integrate the peaks in the *H spectrum.

Analyze and report the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 3-Amino-2-fluoropyridine.
Instrumentation:

o FTIR Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride
(MCT) detector.

o Attenuated Total Reflectance (ATR) accessory or KBr pellet press.
Method 1: Attenuated Total Reflectance (ATR)

» Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a
solvent such as isopropanol and allowing it to dry completely.

e Record a background spectrum of the empty ATR crystal.

e Place a small amount of the 3-Amino-2-fluoropyridine sample directly onto the ATR crystal.
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e Apply pressure using the ATR anvil to ensure good contact between the sample and the
crystal.

e Acquire the sample spectrum.

¢ The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Method 2: KBr Pellet

e Thoroughly grind 1-2 mg of 3-Amino-2-fluoropyridine with approximately 100-200 mg of
dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer the powder to a pellet-forming die.

e Press the powder under high pressure (typically 8-10 tons) for several minutes to form a
transparent or translucent pellet.

o Carefully remove the pellet from the die and place it in the sample holder of the FTIR
spectrometer.

e Acquire the sample spectrum. A background spectrum of a pure KBr pellet may be run for
baseline correction.

Acquisition Parameters:
e Spectral Range: 4000 - 400 cm™1
e Resolution: 4 cm~1

e Number of Scans: 32

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Amino-2-
fluoropyridine.
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Instrumentation:

e Mass spectrometer equipped with an Electron lonization (El) source.

e Gas chromatograph (GC) for sample introduction or a direct insertion probe.
Sample Preparation and Introduction (GC-MS):

e Prepare a dilute solution of 3-Amino-2-fluoropyridine (approximately 1 mg/mL) in a volatile
solvent such as dichloromethane or ethyl acetate.

e Inject 1 pL of the solution into the GC-MS system.

o The sample will be vaporized in the heated injection port and separated on the GC column
before entering the mass spectrometer.

GC Parameters (Typical):

Column: 30 m x 0.25 mm DB-5ms or equivalent.

Carrier Gas: Helium at a constant flow of 1 mL/min.

Injection Temperature: 250 °C

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

Mass Spectrometer Parameters (El):

lonization Mode: Electron lonization (EI)

Electron Energy: 70 eV

Source Temperature: 230 °C

Mass Range: m/z 40 - 400

Data Analysis:

« |dentify the molecular ion peak ([M]*).
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* Analyze the major fragment ions and propose fragmentation pathways.
« Compare the obtained spectrum with a library database if available.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 3-
Amino-2-fluoropyridine.
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General workflow for the spectroscopic analysis of 3-Amino-2-fluoropyridine.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-2-fluoropyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075623#spectroscopic-data-of-3-amino-2-
fluoropyridine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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